molecular formula C13H9BrN2O2S B8360591 2-Benzylsulfanyl-5-(5-bromo-furan-2-yl)-[1,3,4]oxadiazole

2-Benzylsulfanyl-5-(5-bromo-furan-2-yl)-[1,3,4]oxadiazole

Cat. No.: B8360591
M. Wt: 337.19 g/mol
InChI Key: SGCMVNLADOGZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzylsulfanyl-5-(5-bromo-furan-2-yl)-[1,3,4]oxadiazole is a useful research compound. Its molecular formula is C13H9BrN2O2S and its molecular weight is 337.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H9BrN2O2S

Molecular Weight

337.19 g/mol

IUPAC Name

2-benzylsulfanyl-5-(5-bromofuran-2-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C13H9BrN2O2S/c14-11-7-6-10(17-11)12-15-16-13(18-12)19-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

SGCMVNLADOGZJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=C(O3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Benzylbromide (6.18 g, 36.1 mmol) was added over 5 minutes time-period to a mixture of 5-(5-bromo-furan-2-yl)-[1,3,4]oxadiazole-2-thiol (8.5 g, 36.1 mmol), trietylamine (6.96 g, 68.8 mmol) and ethanol (100 ml, 99%). The reaction mixture was stirred at room-temperature for 2 hours. Aqueous sodium hydroxide (50 ml, 1 M) and water (100 ml) was added followed by extraction with diethylether (3×50 ml). The organic phase was washed with water (3×50 ml), dried and evaporated. The product was isolated as a red solid. Yield 10.7 g (92%).
Quantity
6.18 g
Type
reactant
Reaction Step One
Name
5-(5-bromo-furan-2-yl)-[1,3,4]oxadiazole-2-thiol
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
6.96 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Sc1nnc(-c2ccc(Br)o2)o1
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